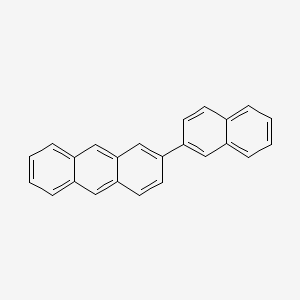
2-(Naphthalen-2-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthalenyl)Anthracene is an organic compound with the chemical formula C24H16 and a molecular weight of 30438 g/mol It is a yellow crystalline substance with a distinctive odor This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their multiple fused aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalenyl)Anthracene typically involves a multi-step process:
Nitration of Anthracene: Anthracene is reacted with nitric acid to produce 2-nitroanthracene.
Reduction: The 2-nitroanthracene is then reduced to 2-aminoanthracene.
Coupling Reaction: The 2-aminoanthracene undergoes a coupling reaction with 2-bromonaphthalene in the presence of a palladium catalyst to yield 2-(2-Naphthalenyl)Anthracene.
Industrial Production Methods: Industrial production of 2-(2-Naphthalenyl)Anthracene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Naphthalenyl)Anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(2-Naphthalenyl)Anthracene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthalenyl)Anthracene involves its interaction with light and other molecules:
Photophysical Interactions: Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then release energy in the form of fluorescence or phosphorescence.
Molecular Targets and Pathways: The compound’s interaction with other molecules, such as in the formation of charge-transfer complexes, is crucial in its applications in organic electronics and photophysics.
Comparación Con Compuestos Similares
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Diphenylanthracene
Comparison: 2-(2-Naphthalenyl)Anthracene stands out due to its unique combination of naphthalene and anthracene moieties, which provide distinct electronic and photophysical properties. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it suitable for various advanced applications .
Propiedades
Número CAS |
15248-70-1 |
|---|---|
Fórmula molecular |
C24H16 |
Peso molecular |
304.392 |
Nombre IUPAC |
2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H16/c1-2-6-18-13-21(10-9-17(18)5-1)22-11-12-23-14-19-7-3-4-8-20(19)15-24(23)16-22/h1-16H |
Clave InChI |
RXPZCMJAIDYEDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















